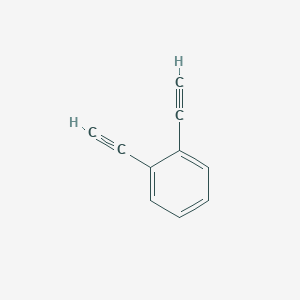
1,2-Diethynylbenzene
Cat. No. B1594171
Key on ui cas rn:
21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04120909
Procedure details


One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.


[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three


[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five








Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[CH:5]=1)(=O)C.[C:13](C1C=CC=CC=1C(=O)C)(=[O:15])[CH3:14].C(C1C=CC=C(C#C)C=1)#C.C(C1C=CC=CC=1C#C)#C.C(C1C=C(C(=O)C)C=CC=1)#C.C(C1C=CC=CC=1)(=O)C.CCC(C1C=CC=CC=1)=O.C(C1C=C(C(=O)C)C=CC=1)(C)=C.C(C1C=C(C(=O)C)C=CC=1)=C>O>[C:10]([C:6]1[CH:5]=[CH:4][C:9]([C:13](=[O:15])[CH3:14])=[CH:8][CH:7]=1)(=[O:12])[CH3:11].[C:10]([C:6]1[CH:5]=[CH:4][C:9]([C:13]#[CH:14])=[CH:8][CH:7]=1)#[CH:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)C(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C=1C=C(C=CC1)C(C)=O
|
Step Three
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
quartz
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC(=CC=C1)C(C)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=C(C=CC=C1)C(C)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC(=CC=C1)C#C
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=C(C=CC=C1)C#C
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C=1C=C(C=CC1)C(C)=O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC(=O)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
3 of Example 4 was mixed with 11.1 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was passed through the tubular reactor at 650° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Comparable results
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C1=CC=C(C=C1)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
